molecular formula C19H26N2O3 B2439373 2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850904-95-9

2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one

Cat. No.: B2439373
CAS No.: 850904-95-9
M. Wt: 330.428
InChI Key: WQXXBPNRUXMQFT-UHFFFAOYSA-N
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Description

2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones. This compound is characterized by its unique structure, which includes an isoquinolinone core, an ethyl group, and a piperidine moiety. It is of interest in various fields of scientific research due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one typically involves multiple steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Attachment of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the isoquinolinone core.

    Formation of the Oxoethoxy Linkage: The final step involves the formation of the oxoethoxy linkage, which can be achieved through an esterification reaction between the piperidine derivative and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine moiety.

    Reduction: Alcohol derivatives of the isoquinolinone core.

    Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms and receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties might make it useful in the development of new polymers or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3,4-dihydroisoquinolin-1-one: Lacks the piperidine moiety and oxoethoxy linkage.

    5-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one: Lacks the ethyl group.

    2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-isoquinolin-1-one: Lacks the dihydro component.

Uniqueness

The uniqueness of 2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one lies in its combination of structural features. The presence of both the piperidine moiety and the oxoethoxy linkage, along with the ethyl group, provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-3-20-12-9-15-16(19(20)23)5-4-6-17(15)24-13-18(22)21-10-7-14(2)8-11-21/h4-6,14H,3,7-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXXBPNRUXMQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322812
Record name 2-ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815638
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850904-95-9
Record name 2-ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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